molecular formula C11H9NO2S B5719649 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid

3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid

Cat. No. B5719649
M. Wt: 219.26 g/mol
InChI Key: VQZYFNDEGUISGK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid is a chemical compound that has been studied extensively in scientific research. It is a derivative of benzothiazole, which is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid has various biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, this compound has been found to have potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is that it may have toxic effects on normal cells, which could limit its clinical use.

Future Directions

There are several future directions for the study of 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid. One direction is to further investigate its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Another direction is to explore its potential use in combination with other anticancer drugs, as this may enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

3-(2-methyl-1,3-benzothiazol-6-yl)acrylic acid has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have various applications in the development of drugs for the treatment of cancer, Alzheimer's disease, and other diseases. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

(E)-3-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-9-4-2-8(3-5-11(13)14)6-10(9)15-7/h2-6H,1H3,(H,13,14)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYFNDEGUISGK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enoic acid

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